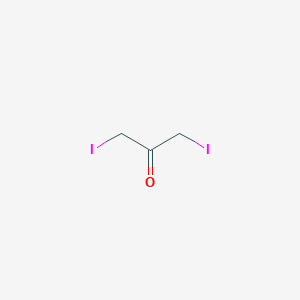

1,3-Diiodoacetone

Übersicht

Beschreibung

1,3-Diiodoacetone is a chemical compound with the molecular formula C3H4I2O . It has an average mass of 309.872 Da and a Monoisotopic mass of 309.835144 Da . It is used as microbicides and algicides for the treatment of water .

Synthesis Analysis

The synthesis of 1,3-Diiodoacetone involves the photoinitiated disproportionation of 1-iodoacetone . The reaction proceeds in the S1 state and leads to the formation of a bimolecular system involving 1,3-diiodoacetone and acetone enol form .

Molecular Structure Analysis

The molecular structure of 1,3-Diiodoacetone is characterized by its molecular formula C3H4I2O . The formation of 1,3-diiodoacetone at the photoinitiated disproportionation of 1-iodoacetone has been investigated using quantum-chemical methods .

Physical And Chemical Properties Analysis

1,3-Diiodoacetone has a density of 2.7±0.1 g/cm3, a boiling point of 270.2±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 50.8±3.0 kJ/mol and a flash point of 117.2±23.2 °C . The index of refraction is 1.665, and it has a molar refractivity of 41.9±0.3 cm3 .

Wissenschaftliche Forschungsanwendungen

CHI2COCH3\text{CHI}_2\text{COCH}_3CHI2COCH3

, exhibits intriguing properties that have attracted attention in various fields. Below, I’ve outlined six distinct applications, each with its own dedicated section:Photoinitiated Disproportionation Reactions

1,3-Diiodoacetone is formed during the photoinitiated disproportionation of 1-iodoacetone. Quantum-chemical investigations using ab initio and DFT methods reveal that the initial reaction occurs in the excited state (S1), leading to the creation of a bimolecular system involving 1,3-diiodoacetone and the acetone enol form. Subsequent enol-ketone rearrangement predominantly occurs in the ground state .

Environmental Chemistry and Analytical Methods

1,3-Diiodoacetone can be used as a reagent for detecting thiols (sulfhydryl compounds) in environmental samples. The reaction between diiodoacetone and thiols yields a colored product, allowing sensitive detection and quantification. This method finds applications in environmental monitoring and analytical chemistry.

Safety and Hazards

The safety data sheet for 1,3-Diiodoacetone indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of skin contact, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . In case of eye contact, rinse cautiously with water for several minutes .

Wirkmechanismus

Target of Action

1,3-Diiodoacetone is a chemical compound with the molecular formula C3H4I2O It’s known to be involved in the photoinitiated disproportionation of 1-iodoacetone .

Mode of Action

The mode of action of 1,3-Diiodoacetone involves a reaction that proceeds in the S1 state, leading to the formation of a bimolecular system involving 1,3-diiodoacetone and acetone enol form . The subsequent enol-ketone rearrangement with a high probability occurs in the ground state .

Biochemical Pathways

It’s known to be involved in the photoinitiated disproportionation of 1-iodoacetone . This suggests that it may play a role in photochemical reactions and could potentially influence pathways related to these processes.

Pharmacokinetics

Its molecular weight is 309872 Da , which could influence its absorption and distribution in the body

Result of Action

It’s known to be involved in the photoinitiated disproportionation of 1-iodoacetone , suggesting that it may have effects at the molecular level related to this process.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,3-Diiodoacetone. For instance, light exposure could potentially influence its photoinitiated disproportionation . .

Eigenschaften

IUPAC Name |

1,3-diiodopropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4I2O/c4-1-3(6)2-5/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKARNAREDZHGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CI)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212377 | |

| Record name | 2-Propanone, 1,3-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Diiodoacetone | |

CAS RN |

6305-40-4 | |

| Record name | 1,3-Diiodo-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6305-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diiodoacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006305404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diiodoacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1,3-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diiodoacetone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL286DP69F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

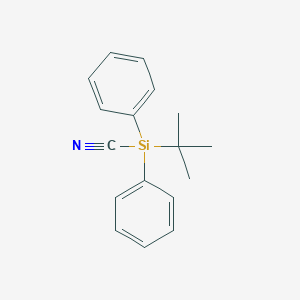

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

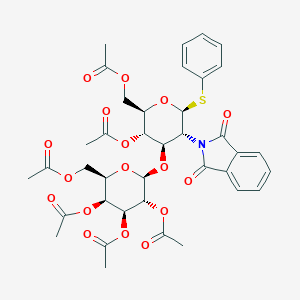

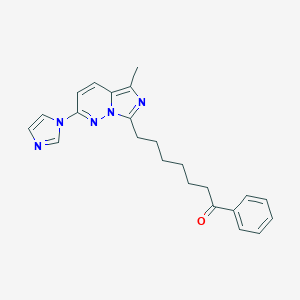

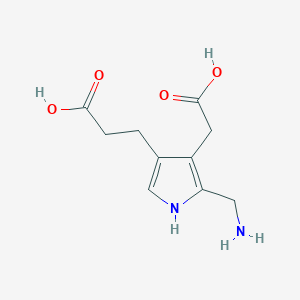

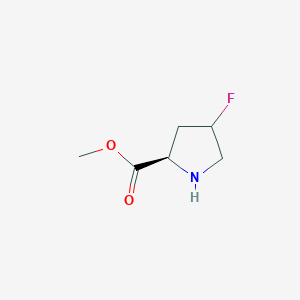

Feasible Synthetic Routes

Q & A

Q1: What are the established synthetic routes for producing 1,3-diiodoacetone?

A1: 1,3-Diiodoacetone can be synthesized through several methods. One approach involves a multi-step process starting from glycerol. [] This method involves the 1,3-selective chlorination of glycerol to yield glycerol 1,3-dichlorohydrin, which is subsequently oxidized and then subjected to di-hydroxylation to produce 1,3-dihydroxyacetone. 1,3-Diiodoacetone is then produced from glycerol 1,3-dichlorohydrin via a trans-iodination reaction followed by oxidation and hydroxylation steps. [] Another method utilizes a photochemical disproportionation reaction of 1-iodoacetone. []

Q2: What are the potential industrial applications of 1,3-diiodoacetone?

A2: Research suggests that 1,3-diiodoacetone exhibits antimicrobial properties. Specifically, it has shown efficacy in inhibiting the growth of various microorganisms in aqueous environments. This characteristic makes it potentially valuable for industrial applications such as controlling slime, biofilm formation, and algae growth in pulp and paper mills. []

Q3: Are there alternative compounds with similar applications?

A3: Yes, alongside 1,3-diiodoacetone, other iodoacetone compounds like 1-iodoacetone and 1,1-diiodoacetone demonstrate similar antimicrobial effects. These compounds can also be employed to prevent slime and biofilm formation in aqueous industrial systems. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B132129.png)